Cas no 57884-82-9 (2,3,4,6-tetra-O-acetyl-b-D-mannopyranose)

2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 化学的及び物理的性質
名前と識別子
-
- 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
- [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
- beta-D-Mannopyranose 2,3,4,6-tetraacetate
- { "\"0\"": "beta-D-Mannopyranose 2,3,4,6-tetraacetate" }
- (2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- SCHEMBL5179435
- 57884-82-9
- 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose
- [(2R,3R,4S,5S,6R)-3,4,5-TRIS(ACETYLOXY)-6-HYDROXYOXAN-2-YL]METHYL ACETATE
- DTXSID00481739
-
- インチ: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
- InChIKey: IEOLRPPTIGNUNP-PEBLQZBPSA-N
- ほほえんだ: CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O)O1)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 348.10564683g/mol
- どういたいしつりょう: 348.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 124-124.5 ºC
- ようかいど: 微溶性(25 g/l)(25ºC)、
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181723-1g |
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
57884-82-9 | 95% | 1g |
$729 | 2021-06-15 | |
Alichem | A119001569-1g |
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranose |
57884-82-9 | 95% | 1g |
$659.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738509-1g |
(2r,3r,4s,5s,6r)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2h-pyran-3,4,5-triyl triacetate |
57884-82-9 | 98% | 1g |
¥5887.00 | 2024-05-08 | |
Chemenu | CM181723-1g |
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
57884-82-9 | 95% | 1g |
$*** | 2023-05-30 |
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2,3,4,6-tetra-O-acetyl-b-D-mannopyranoseに関する追加情報
2,3,4,6-Tetra-O-Acetyl-B-D-Mannopyranose: A Comprehensive Overview
The compound with CAS No 57884-82-9, commonly referred to as 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose, is a derivative of D-mannopyranose. This sugar derivative is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring. The tetra-O-acetyl modification is a common protective strategy in organic synthesis to stabilize the sugar structure and facilitate further chemical transformations.
B-D-mannopyranose is a six-membered cyclic hemiacetal derivative of D-mannose. The acetylation at multiple positions makes this compound particularly useful in various fields such as carbohydrate chemistry, drug delivery systems, and materials science. Recent studies have highlighted its potential in the synthesis of glycoconjugates and as a building block for complex carbohydrate structures.
One of the most significant applications of 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose lies in its role as an intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to construct glycolipids and glycoproteins with tailored biological properties. The acetyl groups can be selectively removed under specific conditions to regenerate the parent sugar or to introduce other functional groups for further modifications.
In terms of physical properties, cas no57884-82-9 is typically a white crystalline powder with a melting point around 150°C. It is soluble in common organic solvents such as dichloromethane and ethyl acetate but is sparingly soluble in water. These properties make it suitable for use in organic reactions that require anhydrous conditions.
Recent advancements in analytical techniques have enabled detailed characterization of this compound. For example, nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the stereochemistry and regiochemistry of the acetylation pattern. Additionally, mass spectrometry has provided insights into its fragmentation behavior under different conditions.
The synthesis of 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose typically involves acetylation of D-mannopyranose using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride by the hydroxyl groups on the sugar ring. The reaction conditions are optimized to achieve high yields and selectivity for the tetra-substituted product.
In terms of biological applications, this compound has been explored for its potential in drug delivery systems. The acetylated sugar can serve as a carrier molecule for hydrophobic drugs due to its ability to form inclusion complexes or self-assemble into micellar structures. Furthermore, it has been investigated as a component in stimuli-responsive materials that can release drugs under specific environmental conditions such as pH or temperature changes.
Recent research has also focused on the use of cas no57884-82-9 in materials science. For example, it has been employed as a precursor for the synthesis of porous carbon materials with tailored pore structures. The controlled removal of the acetyl groups followed by carbonization can yield materials with high surface area and potential applications in energy storage devices such as supercapacitors.
In conclusion,2,3,4,6-tetra-O-acetyl-b-D-mannopyranose (CAS No 57884-82-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and ease of functionalization make it an invaluable tool in modern chemical research. As new synthetic methodologies and analytical techniques continue to emerge,the potential for innovative applications of this compound will undoubtedly expand further.
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